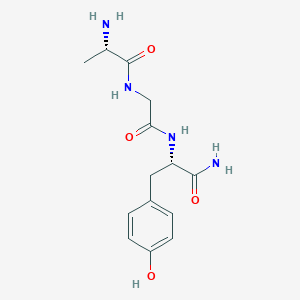

H-Ala-Gly-Tyr-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H20N4O4 |

|---|---|

Molecular Weight |

308.33 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanamide |

InChI |

InChI=1S/C14H20N4O4/c1-8(15)14(22)17-7-12(20)18-11(13(16)21)6-9-2-4-10(19)5-3-9/h2-5,8,11,19H,6-7,15H2,1H3,(H2,16,21)(H,17,22)(H,18,20)/t8-,11-/m0/s1 |

InChI Key |

KZSBMVDYRVFKMV-KWQFWETISA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)N |

Canonical SMILES |

CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)N |

sequence |

AGY |

Origin of Product |

United States |

The Significance of Tripeptide Scaffolds in Biological and Chemical Systems

Tripeptides, consisting of three amino acids linked by peptide bonds, represent a fundamental and versatile class of molecules in both biological and chemical contexts. Their importance stems from several key characteristics. They are often the minimal structural units required for specific biological recognition and activity, making them ideal models for studying molecular interactions. researchgate.net The relatively small size of tripeptides allows for efficient synthesis and modification, facilitating the creation of extensive libraries for screening and optimization in drug discovery and materials science. researchgate.net

In biological systems, tripeptide motifs are integral to the function of many larger proteins and enzymes, often forming the core of active sites or binding domains. This makes them valuable targets for the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but may have improved properties such as enhanced stability or bioavailability. researchgate.net Furthermore, the inherent properties of the constituent amino acids, such as the aromatic and hydroxyl groups of tyrosine, can impart specific functionalities like redox activity or the ability to engage in hydrogen bonding and π-π stacking interactions, which are crucial for molecular recognition and catalysis.

The self-assembly of peptides into more complex nanostructures is another area where tripeptides are of great interest. nih.gov Their defined sequences and ability to form specific intermolecular interactions, such as hydrogen bonds, drive the formation of well-ordered materials like hydrogels and nanofibers. nih.govresearchgate.net These self-assembled scaffolds have shown great promise in tissue engineering and regenerative medicine, as they can mimic the natural extracellular matrix and be functionalized with bioactive motifs to promote cell adhesion, proliferation, and differentiation. plos.orgnih.gov

An Overview of H Ala Gly Tyr Nh2 As a Research Probe

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide production, allowing for the stepwise assembly of amino acids on a solid support. This method simplifies the purification process by enabling the removal of excess reagents and by-products through simple filtration and washing steps.

Fmoc-Based Synthesis Protocols

The Fluorenylmethyloxycarbonyl (Fmoc) strategy is a widely adopted protocol in SPPS due to its use of a base-labile protecting group for the α-amino group of the amino acids. nih.gov This approach offers milder deprotection conditions compared to the alternative Boc/benzyl strategy, which relies on strong acids. peptide.com The synthesis of a peptide like this compound using the Fmoc strategy typically involves the sequential coupling of Fmoc-protected amino acids, starting from the C-terminal residue attached to the resin. uinjkt.ac.id Each cycle of amino acid addition consists of two main steps: the removal of the Fmoc group, usually with a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid. uinjkt.ac.idrsc.org

Application of Specific Coupling Reagents (e.g., PyBOP, HATU/DIEA)

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group on the growing peptide chain requires an activating agent, known as a coupling reagent. The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions. bachem.com

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium (B103445) salt-based coupling reagent that has proven effective in the synthesis of peptides, including sequences similar to this compound. uinjkt.ac.idwikipedia.orgresearchgate.net It is often used in the presence of a tertiary base such as N,N-diisopropylethylamine (DIEA) to facilitate the reaction. uinjkt.ac.idbachem.com PyBOP is favored for its ability to promote efficient amide bond formation and as a safer alternative to the BOP reagent, as it does not produce the carcinogenic byproduct HMPA. wikipedia.orgpeptide.com

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is another highly effective uronium-based coupling reagent. wikipedia.org It is particularly useful for difficult couplings, such as those involving sterically hindered amino acids. luxembourg-bio.com When used in conjunction with a base like DIEA, HATU rapidly converts the carboxylic acid to an activated species, which then readily reacts with the amine to form the peptide bond. rsc.orguni-kiel.de The combination of HATU and DIEA is a standard and robust method for coupling amino acids in SPPS. rsc.org

| Coupling Reagent | Type | Activator | Base |

| PyBOP | Phosphonium salt | Benzotriazol-1-yloxytripyrrolidinophosphonium | DIEA |

| HATU | Uronium salt | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | DIEA |

Resin Selection and Functionalization (e.g., 2-Chlorotrityl Chloride Resin)

2-Chlorotrityl chloride (2-CTC) resin is a polystyrene-based support that is particularly well-suited for the synthesis of protected peptide fragments. chempep.compeptide.com A key advantage of 2-CTC resin is its high acid lability, which allows for the cleavage of the completed peptide from the resin under very mild acidic conditions. chempep.comappliedpolytech.com This mild cleavage preserves acid-sensitive side-chain protecting groups. peptide.com The bulky nature of the trityl group also helps to minimize certain side reactions, such as diketopiperazine formation. chempep.compeptide.com The first amino acid is typically attached to the 2-CTC resin through its carboxylic acid group in the presence of DIEA. peptide.com

| Resin Type | Functional Group | Cleavage Condition | Key Advantage |

| 2-Chlorotrityl Chloride | 2-Chlorotrityl chloride | Mildly acidic (e.g., 1-5% TFA in DCM) | Preserves acid-sensitive protecting groups |

Optimized Cleavage and Deprotection Procedures

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. This "global deprotection" is typically achieved by treating the peptidyl-resin with a strong acid, most commonly trifluoroacetic acid (TFA).

To prevent side reactions caused by reactive cationic species generated during deprotection, a "cleavage cocktail" containing scavengers is used. The composition of this cocktail is tailored to the specific amino acids present in the peptide sequence. For a peptide containing Tyrosine, such as this compound, scavengers are necessary to trap the carbocations that could otherwise alkylate the tyrosine ring. A common and effective cleavage cocktail for many peptides is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS) in a ratio of 95:2.5:2.5. rsc.org For peptides with more sensitive residues like Cys, Met, and Trp, more complex cocktails like Reagent K (TFA/water/phenol (B47542)/thioanisole/EDT) may be required. peptide.com The hydroxyl group of Tyrosine is typically protected with a tert-butyl (t-butyl) group, which is readily removed by TFA during the final cleavage step. uinjkt.ac.id

Mitigation of Side Reactions in SPPS (e.g., Diketopiperazine and Aspartimide Formation)

Several side reactions can occur during SPPS, leading to impurities and reduced yields. Two of the most common are diketopiperazine (DKP) formation and aspartimide formation.

Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that can occur after the coupling of the second amino acid. iris-biotech.de The deprotected N-terminal amino group of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide from the support and forming a cyclic diketopiperazine. iris-biotech.dediva-portal.org This is particularly problematic for sequences containing Proline or Glycine at the C-terminus. acs.orgnih.gov Strategies to mitigate DKP formation include the use of sterically hindered resins like 2-chlorotrityl chloride resin and the incorporation of pre-formed dipeptides to bypass the susceptible dipeptidyl-resin stage. peptide.comnih.gov

Aspartimide formation is a side reaction that affects peptides containing aspartic acid (Asp). iris-biotech.de It is catalyzed by both acids and bases and can occur during both the Fmoc deprotection step and the final TFA cleavage. iris-biotech.de The side-chain carboxyl group of Asp can be attacked by the backbone amide nitrogen, forming a five-membered succinimide (B58015) ring (aspartimide). biotage.com This can lead to epimerization and the formation of β-peptide linkages. iris-biotech.de Sequences where Asp is followed by Gly, Asn, or Ser are particularly prone to this rearrangement. mesalabs.com Mitigation strategies include using bulkier side-chain protecting groups for Asp, such as the 3-methylpent-3-yl (Mpe) or 2-phenylisopropyl (2-PhiPr) groups, or modifying the Fmoc deprotection conditions, for example, by adding an acid like HOBt to the piperidine solution. biotage.comsigmaaldrich.com

Eco-Friendly Solvents in SPPS (e.g., PolarClean)

Traditional SPPS protocols rely heavily on solvents like DMF, N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM), which are now recognized as hazardous. peptide.comacs.org This has spurred research into greener, more sustainable alternatives.

PolarClean , a byproduct of Nylon-66 manufacturing, has emerged as a promising green solvent for SPPS. csic.esresearchgate.netresearchgate.net It is a polar aprotic solvent with a high boiling point and low volatility. csic.es Studies have shown that PolarClean can effectively dissolve Fmoc-amino acids and common coupling reagents, and it can adequately swell the polystyrene-based resins used in SPPS. csic.esresearchgate.net The use of PolarClean, sometimes in combination with water, has been demonstrated in the synthesis of model peptides, showcasing its potential to replace traditional hazardous solvents and contribute to a more environmentally friendly peptide synthesis process. nih.govpolypeptide.com Other green solvents being explored include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and triethyl phosphate (B84403) (TEP). peptide.comtandfonline.com

Enzymatic Peptide Synthesis Approaches

Enzymatic peptide synthesis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods. researchgate.net This approach utilizes enzymes, such as proteases, to catalyze the formation of peptide bonds in an aqueous environment, often with high stereo- and regioselectivity, minimizing the need for complex protection and deprotection steps. researchgate.netresearchgate.net

Protease-Catalyzed Peptide Bond Formation (e.g., Chymotrypsin)

Proteases, particularly serine proteases like α-chymotrypsin, are widely used for the synthesis of peptides. researchgate.net Chymotrypsin (B1334515) demonstrates specificity for cleaving peptide bonds at the C-terminus of aromatic amino acids like tyrosine, phenylalanine, and tryptophan, a characteristic that is harnessed in reverse to form peptide bonds. libretexts.org The synthesis of a tripeptide like this compound would typically involve the coupling of an N-protected dipeptide ester, such as X-Ala-Gly-OR, with a C-terminally amidated tyrosine, H-Tyr-NH2. The enzyme facilitates the nucleophilic attack of the amino group of H-Tyr-NH2 on the activated carboxyl group of the dipeptide ester.

The choice of acyl donor ester and the reaction medium are critical factors. For instance, in the synthesis of a tripeptide fragment of cholecystokinin (B1591339) C-terminal octapeptide (CCK-8), PhAc-Asp(OMe)-Tyr-Met-OAl, the concentration and structure of the acyl-donor ester significantly influenced the reaction outcome. nih.gov Similarly, studies on the synthesis of various di- and tripeptides have explored the use of different acyl donors and enzymes to optimize yields. acs.orgnih.gov

Kinetic Studies in Enzymatic Synthesis

Understanding the kinetics of enzyme-catalyzed peptide synthesis is fundamental to optimizing reaction conditions and maximizing product yield. The synthesis of peptides using proteases like chymotrypsin often follows a kinetically controlled approach, where the peptide product is formed as a metastable intermediate that is subsequently susceptible to hydrolysis.

Kinetic analyses of chymotrypsin-catalyzed peptide bond formation have been extensively studied. researchgate.netnih.gov These studies often monitor the consumption of the ester substrate and the formation of the peptide product over time, typically using techniques like HPLC. researchgate.netnih.gov The data obtained can be fitted to mechanistic models, such as a ping-pong mechanism, which may be modified by a hydrolytic branch. portlandpress.com This model involves the formation of an acyl-enzyme intermediate, which then reacts with the amine nucleophile to form the peptide or with water to cause hydrolysis. libretexts.org By analyzing the rate and equilibrium constants, researchers can identify the critical parameters for efficient synthesis. researchgate.netnih.gov For example, initial-velocity measurements in the synthesis of enkephalin analogs using α-chymotrypsin were consistent with a ping-pong mechanism. portlandpress.com

The following table summarizes key kinetic parameters that are often evaluated in such studies:

| Kinetic Parameter | Description | Relevance to Synthesis |

| K | Substrate concentration at which the reaction rate is half of V | Indicates the affinity of the enzyme for its substrates. Lower K |

| k | The number of substrate molecules converted to product per enzyme molecule per unit time. | A measure of the catalytic efficiency of the enzyme. |

| k | Specificity constant. | Reflects the overall efficiency of the enzyme for a particular substrate. |

| Partition Ratio (p) | The ratio of the rate of aminolysis to the rate of hydrolysis of the acyl-enzyme intermediate. | A critical factor in kinetically controlled synthesis, as it determines the yield of peptide versus hydrolyzed by-product. |

Immobilized Enzyme Systems for Peptide Production

To enhance the stability, reusability, and scalability of enzymatic peptide synthesis, enzymes are often immobilized on solid supports. mdpi.com Immobilization can prevent enzyme autolysis and allows for easy separation of the biocatalyst from the reaction mixture, facilitating continuous processing and reducing costs. researchgate.netmdpi.com

Various materials have been employed as supports for enzyme immobilization, including agarose, silica, and synthetic polymers like Amberlite XAD-7. nih.govnih.gov The method of immobilization is also crucial and can range from simple adsorption to covalent bonding. mdpi.com For example, carboxypeptidase Y has been successfully immobilized on amino-silica using glutaraldehyde, retaining high activity and stability for peptide synthesis in both batch and packed-bed reactors. nih.gov

A model was developed to describe the performance of immobilized α-chymotrypsin in acetonitrile (B52724) for oligopeptide synthesis. This model integrated the intrinsic kinetics of the reactions with the physical properties of different support materials to predict the apparent activity and selectivity of the immobilized enzyme. The study highlighted that mass transfer limitations can influence the observed reaction rates, particularly at high enzyme loadings. The development of biocompatible solid supports for use in aqueous environments is an active area of research, aiming to create greener and more scalable peptide synthesis processes. unimelb.edu.au

Solution-Phase Synthetic Considerations for Analogous Peptides

While solid-phase peptide synthesis (SPPS) is a dominant technique, solution-phase synthesis remains a valuable and sometimes necessary approach, particularly for complex peptides or those that are difficult to synthesize on a solid support. researchgate.netnih.gov

Solution-phase synthesis involves the stepwise coupling of amino acid or peptide fragments in a suitable solvent. A key challenge is the purification of the product after each step. However, this method offers flexibility in the choice of protecting groups and coupling reagents. For instance, the synthesis of the opioid peptide biphalin, a dimeric analog of enkephalin, is typically achieved through a solution-phase strategy due to its unique hydrazide bridge structure. researchgate.netnih.gov

The synthesis of peptide amides, such as this compound, in solution phase requires specific strategies. One common approach involves the use of an amide resin from which the protected peptide can be cleaved. Alternatively, amidation can be performed in solution using coupling reagents that promote the formation of the amide bond. Propylphosphonic anhydride (B1165640) (T3P®) has been shown to be an efficient coupling reagent for solution-phase peptide synthesis, leading to rapid and high-efficiency peptide bond formation with water-soluble by-products. researchgate.net

During solution-phase synthesis, careful consideration must be given to potential side reactions, such as racemization and the formation of by-products. The choice of solvent can play a significant role in minimizing these side reactions. For example, studies have shown that using certain green solvents can reduce the extent of aspartimide formation, a common side reaction involving aspartic acid residues. csic.es

Elucidation of Structural and Conformational Landscapes of H Ala Gly Tyr Nh2

Conformational Analysis using Spectroscopic Techniques

Spectroscopic methods are indispensable tools for probing the three-dimensional structure of peptides in solution. By analyzing the interaction of molecules with electromagnetic radiation, these techniques provide critical data on bond connectivity, secondary structure, and the spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of molecules in solution by probing the magnetic properties of atomic nuclei. For peptides like H-Ala-Gly-Tyr-NH2, NMR provides residue-specific information about the backbone and side-chain conformations.

Proton Nuclear Magnetic Resonance (¹H-NMR) is instrumental in defining the conformation of a peptide's backbone and side chains. The chemical shifts of protons are highly sensitive to their local electronic environment, which is dictated by the peptide's three-dimensional structure. In studies of model peptides, such as those containing Ala, Gly, and Tyr residues, specific proton resonances can be assigned to individual amino acids. researchgate.netchemrxiv.org For instance, the aromatic protons of the tyrosine side chain typically appear in the downfield region of the spectrum, while the α-protons of the amino acids reside in a distinct region. researchgate.netubc.ca

Interactive Data Table: Representative ¹H-NMR Chemical Shifts (ppm) for Amino Acid Residues in Peptides

| Residue | Hα | Hβ | Aromatic H | Amide H (HN) |

| Alanine (B10760859) | ~4.1-4.5 | ~1.3-1.5 | N/A | Variable |

| Glycine (B1666218) | ~3.9-4.2 | N/A | N/A | Variable |

| Tyrosine | ~4.5-4.8 | ~2.9-3.2 | ~6.7-7.2 | Variable |

Note: These are approximate chemical shift ranges and can vary based on the specific peptide sequence, solvent, pH, and temperature. researchgate.netubc.cabmrb.io

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing insights into the secondary structure of peptides. The chemical shifts of the α-carbon (Cα) and β-carbon (Cβ) are particularly sensitive to the backbone dihedral angles (φ and ψ) and thus to the local secondary structure (e.g., α-helix, β-sheet, or random coil). nih.govconicet.gov.ar Deviations of observed ¹³C chemical shifts from "random coil" values can indicate the presence of stable secondary structural elements. researchgate.net For instance, in α-helical conformations, the Cα chemical shifts are typically shifted downfield, while the Cβ shifts are shifted upfield compared to random coil values. The opposite trend is often observed for β-sheet structures.

Interactive Data Table: Typical ¹³C Random Coil Chemical Shifts (ppm) for Amino Acid Residues

| Residue | Cα | Cβ | Carbonyl (C') |

| Alanine | ~53.1 | ~19.0 | ~177.7 |

| Glycine | ~45.5 | N/A | ~174.9 |

| Tyrosine | ~58.3 | ~39.0 | ~176.5 |

Note: These values are based on data from the Biological Magnetic Resonance Bank (BMRB) and can vary slightly depending on the specific context. bmrb.io

1H-NMR for Backbone and Side Chain Conformation

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

For a short and flexible peptide like this compound, the CD spectrum in an aqueous solution is expected to be dominated by features indicative of a random coil or disordered conformation. nih.gov However, in the presence of structure-inducing solvents like trifluoroethanol (TFE), peptides can adopt more ordered conformations, which would be reflected in the CD spectrum. srce.hrnih.gov The near-UV CD spectrum (250-310 nm) can also provide information about the environment of the tyrosine aromatic side chain. d-nb.inforesearchgate.net

Vibrational Spectroscopy (IR, Raman, VCD) for Molecular Structure

Vibrational spectroscopy, including Infrared (IR), Raman, and Vibrational Circular Dichroism (VCD), offers detailed information about the molecular structure and hydrogen bonding of peptides. The amide I band (primarily C=O stretching) in the IR and Raman spectra is particularly sensitive to the secondary structure. Different secondary structures give rise to characteristic amide I frequencies.

Recent studies on tripeptides like Gly-Tyr-Gly have utilized Raman spectroscopy in conjunction with DFT calculations to analyze the conformational landscape. csic.es These studies reveal that the Raman fingerprints of the tyrosine side chain are influenced by side chain-backbone interactions and hydration. csic.es VCD, the vibrational analog of electronic CD, can provide even more detailed stereochemical information. While specific vibrational spectra for this compound were not found, the methodologies applied to similar peptides demonstrate the potential of these techniques to elucidate its structural features. csic.es

Computational Approaches to Conformational Characterization

Computational methods are increasingly used to complement experimental data and provide a more complete picture of the conformational landscape of peptides. Molecular dynamics (MD) simulations, for instance, can explore the dynamic behavior of a peptide in solution over time, revealing the accessible conformations and the transitions between them. researchgate.netmdpi.comacs.org These simulations use force fields to describe the interactions between atoms and can account for the explicit solvent environment. acs.org

Molecular Mechanics and Quantum Chemical Calculations (e.g., RHF, DFT, MP2)

To navigate the conformational complexity of peptides like this compound, researchers employ a variety of computational methods. Molecular mechanics (MM) force fields, such as ECEPP (Empirical Conformational Energy Program for Peptides), provide a computationally efficient way to explore the vast conformational space. bibliotekanauki.pl These methods approximate the molecule as a collection of atoms held together by springs, allowing for rapid calculation of potential energies for different geometries.

For more accurate energy evaluations and to investigate the electronic structure, quantum chemical calculations are indispensable. Methods like the Hartree-Fock (HF) theory, Density Functional Theory (DFT), and Møller-Plesset perturbation theory (MP2) offer higher levels of accuracy by explicitly considering the electronic distribution within the molecule. derpharmachemica.comresearchgate.net For instance, a study on the dipeptide Ala-Tyr utilized the PM3 semi-empirical quantum-chemical method, with initial coordinates derived from molecular mechanics, to analyze its structural features. jomardpublishing.com DFT, with functionals like B3LYP, and MP2 calculations are often used to refine the geometries and relative energies of conformations initially identified by MM or lower-level quantum methods. derpharmachemica.comresearchgate.net The choice of basis set, such as 6-31G* or cc-pVDZ, is also a critical factor in the accuracy of these calculations. researchgate.net In a study of a Gly-L-Tyr-Gly tripeptide model, geometry optimizations were performed at the RHF/3-21G* level, followed by further optimization at RHF/6-31G+(d) and DFT/B3LYP/6-311++G(2d,2p) levels, with final energy evaluations using MP2/6-311++G(2d,2p). derpharmachemica.com

The table below summarizes the application of these methods in peptide conformational analysis.

| Computational Method | Application in Peptide Analysis | Key Features |

| Molecular Mechanics (MM) | Initial exploration of conformational space. | Computationally efficient, good for large systems. |

| Hartree-Fock (HF) | Ab initio quantum mechanical calculations. | Provides a baseline for electron correlation effects. researchgate.net |

| Density Functional Theory (DFT) | High-accuracy geometry optimization and energy calculation. | Balances accuracy and computational cost. acs.org |

| Møller-Plesset (MP2) | Includes electron correlation for more precise energy values. | Higher accuracy than HF, often used for final energy refinements. derpharmachemica.comresearchgate.net |

Monte Carlo and Genetic Algorithms for Conformational Space Exploration

Given the vast number of possible conformations for a tripeptide, systematic exploration of the entire potential energy surface is computationally prohibitive. Therefore, stochastic search methods like Monte Carlo (MC) simulations and genetic algorithms (GAs) are employed to efficiently locate low-energy conformations. bibliotekanauki.plpitt.edu

Monte Carlo methods, such as the Electrostatically Driven Monte Carlo (EDMC) method, randomly alter the dihedral angles of the peptide backbone and side chains and accept or reject the new conformation based on its energy. researchgate.net This allows for the exploration of conformations that may be separated by high energy barriers. pitt.edu Genetic algorithms, inspired by natural evolution, maintain a population of conformations and use operations like crossover and mutation to generate new, potentially lower-energy structures. pnas.org The Lamarckian Genetic Algorithm (LGA), which combines GA with local energy minimization, has proven effective in studying protein-ligand conformations. nih.gov These algorithms can be particularly powerful when combined with quantum chemical calculations to refine the energies of the most promising structures identified. derpharmachemica.com For example, a genetic algorithm based on the Multi-Niche Crowding (MNC) technique was used to explore the conformational landscape of a Gly-L-Tyr-Gly tripeptide model. derpharmachemica.com

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

While MM, MC, and GA methods provide a static picture of the low-energy conformations, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the peptide in a given environment. MD simulations solve Newton's equations of motion for the atoms of the peptide and surrounding solvent molecules, generating a trajectory that reveals how the peptide's conformation evolves over time. vulcanchem.com

These simulations can reveal the flexibility of the peptide, the transitions between different conformational states, and the influence of solvent on the peptide's structure. researchgate.net For example, MD simulations can be used to study the stability of specific secondary structures, like alpha-helices or beta-sheets, and to observe the formation and breaking of intramolecular hydrogen bonds. nih.gov The choice of force field, such as AMBER or CHARMM, and the water model are crucial for the accuracy of MD simulations. researchgate.netresearchgate.net

Ramachandran Plot Analysis for Dihedral Angle Preferences

The conformational freedom of a peptide backbone is largely defined by the rotation around two dihedral angles for each amino acid residue: phi (φ) and psi (ψ). libretexts.org The Ramachandran plot provides a two-dimensional representation of the sterically allowed and disallowed regions for these angles. csbsju.edu By mapping the (φ, ψ) angles of the Alanine, Glycine, and Tyrosine residues from the conformations of this compound obtained through computational methods, one can analyze the preferred backbone geometries.

For alanine, the allowed regions are more restricted due to the presence of the beta-carbon. Glycine, with only a hydrogen atom as its side chain, exhibits a much larger area of allowed conformational space, enabling it to adopt conformations that are forbidden for other amino acids. libretexts.orgresearchgate.net Tyrosine, with its bulky aromatic side chain, will have its own distinct set of preferred (φ, ψ) angles. libretexts.org Analysis of the Ramachandran plot for this compound would reveal the propensity of each residue to adopt conformations corresponding to standard secondary structures like alpha-helices or beta-sheets. csbsju.eduu-tokyo.ac.jp

The table below illustrates the typical allowed regions in a Ramachandran plot for different secondary structures.

| Secondary Structure | Approximate φ Angle | Approximate ψ Angle |

| Right-handed α-helix | -57° | -47° |

| Parallel β-sheet | -119° | +113° |

| Antiparallel β-sheet | -139° | +135° |

| Left-handed helix | +57° | +47° |

Intrinsic Conformational Preferences of Amino Acid Residues within the Tripeptide Sequence (Ala, Gly, Tyr)

Each amino acid residue possesses intrinsic conformational preferences that are influenced by its side chain's size, shape, and polarity.

Alanine (Ala): As a residue with a small, non-polar methyl side chain, alanine has a strong preference for the α-helical conformation. researchgate.net However, studies on alanine dipeptides in water suggest a preference for the polyproline II (P(II)) conformation, indicating that solvent interactions play a significant role in modulating its intrinsic tendencies. nih.govrochester.edu

Glycine (Gly): The lack of a side chain provides glycine with exceptional conformational flexibility. nih.gov It can readily adopt a wide range of φ and ψ angles, including those in the left-handed helical region of the Ramachandran plot. This flexibility allows glycine to participate in tight turns within a peptide chain. Theoretical studies on N-acetyl-glycine-glycine-N'-methylamide have shown that the conformational preference of a glycine residue is dependent on its position and the conformation of its neighboring residues. researchgate.networldscientific.com

Influence of Terminal Modifications (e.g., C-terminal Amidation) on Overall Conformation

The modification of the C-terminus of a peptide can have a profound impact on its conformational preferences and stability. In this compound, the C-terminal carboxyl group is replaced by an amide group (-CONH2).

This amidation removes the negative charge of the carboxylate group, which can significantly alter the electrostatic interactions within the peptide and with its environment. jpt.com The removal of this negative charge can stabilize α-helical structures by improving the helix dipole moment. jmb.or.kr Several studies have shown that C-terminal amidation can enhance the stability of secondary structures and increase the biological activity of peptides. nih.govresearchgate.netnih.gov The amide group can also form a greater number of hydrogen bonds compared to a carboxyl group, further influencing the peptide's secondary structure and its interactions with lipid membranes or receptor binding sites. nih.gov

Investigation of Molecular Interactions and Recognition Mechanisms

Peptide-Receptor Binding Modalities

The interaction between a peptide and its receptor is a highly specific process governed by the principles of molecular recognition. For short peptides like H-Ala-Gly-Tyr-NH2, these interactions are the result of a combination of factors that ensure both affinity and specificity.

General Principles of Ligand-Receptor Interaction in Short Peptides

The binding of a short peptide ligand to its receptor is a dynamic process that often involves conformational changes in both molecules, a concept known as "induced fit". mdpi.com This contrasts with the older "lock-and-key" model. The initial interaction may be weak and at a distance, but as the ligand and receptor approach each other, they can mutually alter their shapes to achieve a more stable and high-affinity binding state. derangedphysiology.com The binding affinity is a result of the sum of multiple, individually weak, non-covalent interactions. americanpharmaceuticalreview.com

Several key principles govern these interactions:

Molecular Complementarity: The shape and chemical properties of the ligand's binding site must match those of the receptor. derangedphysiology.com

Conformational Flexibility: Peptides are inherently flexible molecules. This flexibility allows them to adopt different conformations to fit into a binding pocket. mdpi.com However, excessive flexibility can be detrimental to binding specificity. nih.gov

Specificity: Receptors can distinguish between closely related ligands. khanacademy.org This specificity is achieved through a precise arrangement of interacting chemical groups on both the peptide and the receptor. mdpi.com Even small changes, such as altering the sequence of amino acids, can dramatically affect binding affinity. rsc.org

Signaling Activation: Upon binding, the ligand-receptor complex undergoes conformational changes that trigger a downstream signaling cascade. khanacademy.orgfrontiersin.org Different ligands can stabilize different receptor conformations, leading to varied functional outcomes, a phenomenon known as "biased signaling". mdpi.com

The study of structure-activity relationships, often through systematic amino acid substitutions (like an Alanine (B10760859) scan), helps to identify the key residues in a peptide that are critical for receptor interaction. mdpi.com

Role of Aromatic Residues (Tyrosine) in Binding Specificity

The tyrosine residue in this compound plays a dominant role in mediating molecular recognition and binding specificity. nih.govacs.org Its physicochemical properties make it highly effective in forming intermolecular contacts. nih.govacs.org

Key contributions of the tyrosine residue include:

Versatility in Interactions: Tyrosine's aromatic ring and hydroxyl group allow it to participate in a wide array of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.govnih.gov

Contribution to Binding Affinity and Specificity: The bulky and rigid nature of the tyrosine side chain contributes significantly to the buried surface area upon binding and is less likely to accommodate non-specific interactions, thus enhancing both affinity and specificity. nih.gov Studies have shown that tyrosine can contribute to a large percentage of the intermolecular contacts in a binding interface. nih.gov

Recognition Motif: Tyrosine and tryptophan residues have been identified as key recognition motifs for the binding of peptides to certain proteins. kent.ac.uk The presence of tyrosine can be critical for receptor binding. researchgate.net

Stacking Interactions: The aromatic side chain of tyrosine can engage in stacking interactions with other aromatic residues on the receptor or with non-protein ligands that also contain aromatic groups.

The hydroxyl group of tyrosine is a particularly important feature, as it can act as both a hydrogen bond donor and acceptor, further enhancing binding specificity. This distinguishes it from phenylalanine, which lacks this reactive group.

Non-Covalent Driving Forces in Peptide Assemblies and Recognition

Hydrogen Bonding Networks

Hydrogen bonds are crucial for the structure and interaction of peptides. wikipedia.org In this compound, several groups can participate in hydrogen bonding:

The N-terminal amino group.

The C-terminal amide group. wikipedia.org

The peptide backbone amide groups. wikipedia.org

The hydroxyl group of the tyrosine side chain. reddit.com

The carbonyl oxygen of the peptide backbone. wikipedia.org

These groups can form a network of hydrogen bonds with complementary groups on a receptor or with other peptide molecules. iisc.ac.innii.ac.in The amide groups of the peptide backbone can act as both hydrogen bond donors (N-H) and acceptors (C=O). wikipedia.org The orientation of these amide bonds can significantly influence the intermolecular interactions and aggregation properties. rsc.org Ionic hydrogen bonds, which are stronger than neutral hydrogen bonds, can also form between charged groups and are significant in biological systems. acs.org

Pi-Pi Stacking and Aromatic Interactions

The aromatic ring of the tyrosine residue is a key player in π-π stacking and other aromatic interactions. These interactions are a significant driving force for the assembly and recognition of peptides containing aromatic residues. nih.govrsc.org

π-π Stacking: This occurs when the π-orbitals of two aromatic rings overlap. In the context of this compound, the tyrosine ring can stack with aromatic residues (like phenylalanine, tryptophan, or another tyrosine) in the receptor's binding pocket. rsc.org These interactions are crucial for the formation of stable nanostructures in some peptides. nih.gov Molecular dynamics simulations have shown that π-π stacking interactions are important in the coacervation of tyrosine-containing peptides. rsc.org

Cation-π Interactions: The electron-rich face of the tyrosine ring can interact favorably with cations.

CH-π Interactions: The interaction between a C-H bond and a π-system can also contribute to binding stability. nih.gov

n→π Interactions:* An interaction between the lone pair (n) of a carbonyl oxygen and the antibonding orbital (π*) of another carbonyl group can also contribute to the conformational stability of peptides. acs.org

It's important to note that π-π interactions are not limited to aromatic side chains; the π orbitals of the peptide backbone amide groups can also participate in such interactions. elifesciences.org

Electrostatic and Hydrophobic Interactions

Alongside hydrogen bonding and aromatic interactions, electrostatic and hydrophobic forces play a critical role in the molecular recognition of this compound.

Hydrophobic Interactions: The nonpolar side chains of alanine and the aromatic ring of tyrosine contribute to hydrophobic interactions. technologynetworks.com These interactions are driven by the tendency of nonpolar groups to be excluded from water, leading them to pack together in the hydrophobic core of a protein or a binding pocket. khanacademy.orgunc.edu The entropic gain from the release of ordered water molecules from hydrophobic surfaces upon binding is a major driving force for this interaction. acs.org Studies have shown that interactions between methionine and aromatic residues are primarily driven by hydrophobic forces. unc.edu

The interplay of these different non-covalent forces—hydrogen bonding, π-π stacking, electrostatic, and hydrophobic interactions—dictates the specific binding modality and recognition of the this compound peptide.

Host-Guest Chemistry with Macrocyclic Receptors (e.g., Cucurbit[n]urils)

The investigation of molecular interactions involving the tripeptide this compound extends into the realm of supramolecular chemistry, particularly its engagement in host-guest relationships with macrocyclic receptors like cucurbit[n]urils (CB[n]). nih.govthno.org These barrel-shaped molecules possess a hydrophobic inner cavity and two polar, carbonyl-lined portals, making them adept at encapsulating guest molecules, especially those with aromatic and cationic moieties, in aqueous solutions. rsc.orgqueensu.ca The study of these interactions provides deep insights into the principles of molecular recognition, driven by non-covalent forces such as hydrophobic interactions, van der Waals forces, and ion-dipole interactions. thno.orgmdpi.com The tyrosine residue, with its aromatic side chain, is a primary recognition element for cucurbituril (B1219460) hosts. rsc.org

Binding Affinity Determination

The binding affinity between a host and a guest molecule is a quantitative measure of their interaction strength, typically expressed as an association constant (Kₐ) or a dissociation constant (Kₑ). For peptide-cucurbituril systems, Isothermal Titration Calorimetry (ITC) is a powerful technique used to determine these thermodynamic parameters. nsf.govtrinity.edu While direct binding data for this compound is not extensively documented in publicly available literature, the binding behavior can be inferred from studies on similar tyrosine-containing peptides and amino acid amides with cucurbit[n]urils.

The interaction is expected to be dominated by the inclusion of the tyrosine side chain within the cucurbituril cavity. Studies on H-Tyr-NH2 have shown significant binding to cucurbituril hosts, whereas amino acids with small side chains like alanine and glycine (B1666218) exhibit very weak or negligible binding, suggesting they are unlikely to be included in the cavity. nsf.gov The N-terminal ammonium (B1175870) group and the aromatic tyrosine side chain are the key drivers for complexation. rsc.org

Research on related tripeptides provides a strong basis for estimating the binding affinity. For instance, the binding of various tripeptides with an N-terminal tyrosine to Cucurbit researchgate.neturil (Q8 or CB researchgate.net) has been thoroughly characterized. The affinity is highly dependent on the amino acid sequence, as the neighboring residues can influence the stability of the host-guest complex. trinity.edu The binding of Tyr-Leu-Ala to Q8, for example, is an enthalpically driven process, indicating favorable van der Waals interactions within the complex. trinity.edu

The table below presents thermodynamic data for the binding of several tyrosine-containing peptides to Q8, which serves as a model for understanding the potential binding affinity of this compound. The data highlights the nanomolar to micromolar dissociation constants typical for these interactions.

Table 1: Thermodynamic Data for Binding of Tyrosine-Containing Peptides to Cucurbit researchgate.neturil (Q8) at 27 °C in 10 mM Sodium Phosphate (B84403), pH 7.0

| Peptide | Kₑ (µM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

|---|---|---|---|---|

| Tyr-Leu-Ala | 0.0072 | -11.2 | -15.5 | 4.3 |

| Tyr-Ala-Leu | 34 | -6.2 | -9.5 | 3.4 |

| Tyr-Lys-Ala | 0.20 | -9.2 | -15.5 | 6.3 |

| Tyr-Tyr-Ala | 0.70 | -8.5 | -16.1 | 7.7 |

| Tyr-Phe-Ala | 0.29 | -9.0 | -16.1 | 7.2 |

Data sourced from a 2015 study on peptide binding to Cucurbit researchgate.neturil. trinity.edu

Given that this compound has a C-terminal tyrosine, its binding mode might differ from these N-terminal examples. However, cucurbiturils can also bind to non-terminal aromatic residues. nih.gov The affinity for a C-terminal Tyr is generally lower than for an N-terminal one, but still significant. For example, the dipeptide Tyr-Gly binds to CB rsc.org with a Kₐ of 3.6 x 10⁶ M⁻¹, demonstrating strong interaction. queensu.ca Therefore, this compound is expected to form a stable complex with a suitable cucurbituril host (likely CB rsc.org or CB researchgate.net), driven by the encapsulation of the tyrosine residue.

Structural Characterization of Host-Guest Complexes

The structural elucidation of host-guest complexes is critical for understanding the specific interactions that confer stability and selectivity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are instrumental in providing atomic-level detail of these supramolecular assemblies. rsc.orgrsc.org

For a complex between this compound and a cucurbit[n]uril, the primary structural feature would be the inclusion of the phenol (B47542) side chain of tyrosine within the macrocyclic cavity. rsc.org This is driven by the hydrophobic effect, which favors the removal of the nonpolar aromatic group from the surrounding water. nsf.gov

NMR studies on similar peptide-Q8 complexes reveal significant upfield shifts in the proton signals of the aromatic and adjacent aliphatic side chains, confirming their inclusion within the shielding environment of the Q8 cavity. trinity.edu For the this compound complex, one would anticipate observing such shifts for the tyrosine ring protons.

High-resolution X-ray crystallography provides the most definitive structural evidence. Crystal structures of cucurbit researchgate.neturil complexed with peptides containing a Leu-Tyr sequence have revealed that the side chains of both residues are encapsulated within the large Q8 cavity. nih.gov These structures show an extensive network of hydrogen bonds between the peptide backbone, the carbonyl portals of the cucurbituril, and surrounding water molecules, which further stabilizes the complex. nih.gov While the Ala and Gly residues in this compound are too small to be co-included with tyrosine in the same manner as a larger residue like leucine, the peptide backbone can still form crucial hydrogen bonds with the CB[n] portal.

Table 2: Key Structural Features of Peptide-Cucurbit[n]uril Complexes

| Feature | Description |

|---|---|

| Guest Inclusion | The aromatic side chain of the tyrosine residue is encapsulated within the hydrophobic cavity of the cucurbituril host. rsc.orgnih.gov |

| Host Conformation | The cucurbituril macrocycle maintains its rigid, pumpkin-shaped structure upon guest binding. rsc.org |

| Primary Interactions | Hydrophobic interactions between the tyrosine ring and the cavity walls; ion-dipole interactions between the peptide's charged groups and the carbonyl portals of the host. rsc.orgnsf.gov |

| Stabilizing Forces | Van der Waals forces within the cavity and hydrogen bonding between the peptide backbone and the host portals contribute to complex stability. trinity.edunih.gov |

| Solvent Role | The release of high-energy water molecules from the host cavity upon guest inclusion provides a favorable entropic contribution to the binding free energy. rsc.org |

Enzymatic Susceptibility and Biostability Studies

Evaluation of Peptide Degradation Pathways

The degradation of peptides is primarily carried out by proteases, which hydrolyze peptide bonds. nih.gov The specific pathway of degradation for a peptide like H-Ala-Gly-Tyr-NH2 is dependent on the proteases present in the biological environment. Generally, peptidases are classified as exopeptidases, which cleave terminal amino acid residues, and endopeptidases, which cleave internal peptide bonds. lifetein.com

Aminopeptidases, a type of exopeptidase, can sequentially remove amino acids from the N-terminus. cambridge.org In the case of this compound, an aminopeptidase (B13392206) would first cleave the alanine (B10760859) residue. Carboxypeptidases, another exopeptidase, act on the C-terminus. nih.gov However, the C-terminal amide of this compound provides some resistance to standard carboxypeptidase activity.

Endopeptidases, such as chymotrypsin (B1334515), cleave peptides at specific sites. Chymotrypsin, for instance, preferentially hydrolyzes peptide bonds adjacent to aromatic amino acids like tyrosine. csbsju.edu Therefore, the Gly-Tyr bond in this compound would be a likely target for chymotrypsin-like enzymes.

A study on the metabolism of Luteinizing Hormone-Releasing Hormone (LH-RH), a decapeptide, by angiotensin I converting enzyme (ACE) revealed that ACE could cleave the Trp-Ser bond to release an N-terminal tripeptide. pnas.org This suggests that enzymes can exhibit unexpected cleavage patterns, and the degradation of this compound in a complex biological system could involve multiple enzymatic activities.

Influence of Amino Acid Stereochemistry (e.g., D-Ala vs. L-Ala) on Enzymatic Resistance

The substitution of naturally occurring L-amino acids with their D-enantiomers is a widely recognized strategy to enhance peptide stability against enzymatic degradation. mdpi.comnih.gov Proteases are stereospecific and are generally adapted to recognize and cleave peptide bonds formed by L-amino acids. mdpi.com The introduction of a D-amino acid, such as D-alanine in place of L-alanine to form H-D-Ala-Gly-Tyr-NH2, can significantly increase resistance to proteolysis. lifetein.com.cnnih.gov

Studies have shown that peptides containing D-amino acids are more stable and less susceptible to enzymatic degradation. cdnsciencepub.com For example, the substitution of L-amino acids with D-amino acids in the flanking regions of MUC2 peptides resulted in high resistance to proteolytic degradation in human serum and lysosomal preparations. pnas.org The presence of D-amino acid residues in linear and multichain polypeptide antigens can improve their stability to proteolysis and alter their biological half-life. pnas.org

Impact of N-terminal and C-terminal Modifications on Biostability

Modifications at the N-terminus and C-terminus of a peptide are common strategies to improve its biostability. nih.govrsc.org

N-terminal Modifications: N-terminal acetylation, the addition of an acetyl group, is a frequent modification used to enhance peptide stability. nih.govjpt.com This modification removes the positive charge at the N-terminus and can protect the peptide from degradation by aminopeptidases. lifetein.comnih.gov Other N-terminal modifications, such as the conjugation of fatty acids (lipidation), have also been shown to significantly improve the stability of peptides in serum and against specific proteases like trypsin. nih.govresearchgate.net The increased stability is often correlated with the length of the fatty acid chain. nih.gov

C-terminal Modifications: The C-terminus of this compound is an amide, a modification known to increase stability. C-terminal amidation neutralizes the negative charge of the carboxylic acid group, making the peptide more resistant to carboxypeptidases. jpt.com This modification can also enhance the biological activity and prolong the shelf-life of peptides. lifetein.com Other C-terminal modifications, such as conversion to esters or alcohols, can also influence a peptide's stability and pharmacokinetic properties. rsc.orgnih.gov

Table 1: Effect of Terminal Modifications on Peptide Stability

Kinetics of Enzyme-Catalyzed Hydrolysis

The kinetics of peptide hydrolysis by enzymes are typically described by the Michaelis-Menten model, which relates the initial reaction rate (V₀) to the substrate concentration ([S]) and two key parameters: the maximum reaction rate (Vmax) and the Michaelis constant (Km). libretexts.org Km represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. The catalytic efficiency of an enzyme is often expressed as kcat/Km, where kcat is the turnover number (the number of substrate molecules converted to product per enzyme molecule per unit time). libretexts.org

Studies on the enzymatic hydrolysis of various peptide substrates have provided insights into the factors influencing reaction kinetics. For instance, the hydrolysis of peptide-ester substrates by α-chymotrypsin showed that the reactivity (kcat/Km) increases with the number and strength of secondary interactions between the peptide and the enzyme. nih.gov

The nature of the bond being cleaved also significantly affects the kinetics. The hydrolysis of ester substrates by chymotrypsin generally has a much higher kcat and a lower Km compared to the hydrolysis of amide substrates, indicating that amides are more difficult to hydrolyze. csbsju.edu

Table 2: Kinetic Parameters for Chymotrypsin Cleavage of Different Substrates

Data adapted from a study on chymotrypsin substrates. csbsju.edu

Mechanistic Studies of Biological Activities in Vitro and Non Clinical in Vivo

Cellular and Subcellular Mechanisms

The biological effects of H-Ala-Gly-Tyr-NH2 and related peptides are rooted in their ability to interact with and modulate specific cellular components and signaling pathways.

Peptides structurally related to this compound are known to influence intracellular signaling cascades, a prime example being the cyclic adenosine (B11128) monophosphate (cAMP) formation pathway. The activation of certain G protein-coupled receptors (GPCRs), such as the μ-opioid receptor, by agonist peptides typically leads to the inhibition of adenylyl cyclase. This inhibition reduces the intracellular levels of the second messenger cAMP. For instance, the μ-opioid receptor agonist DAMGO has been shown to inhibit adenylyl cyclase activity. Conversely, inactivation of inhibitory G proteins (Gi/Go) can unmask a stimulatory effect on cAMP formation, suggesting a complex regulation of this signaling pathway.

The modulation of cAMP levels is a critical mechanism through which these peptides exert their biological effects. The cAMP pathway is homologous between different protein families, including the regulatory subunit of cAMP-dependent protein kinase and the catabolite gene activator protein, indicating a conserved structural basis for cAMP binding and signaling. pnas.org

The biological activity of this compound and similar peptides is contingent upon their binding to specific cellular receptors.

Luteinizing Hormone (LH) Receptors: The parent structure of many biologically active peptides, Gonadotropin-Releasing Hormone (GnRH), and its analogs interact with GnRH receptors, which are GPCRs. bioscientifica.comoup.com The binding of GnRH to its receptor initiates a cascade of events leading to the release of luteinizing hormone. oup.com Specific amino acid residues in both the peptide and the receptor are crucial for this interaction. For example, in the GnRH receptor, residues like Asn102, Lys121, and Glu301 have been identified as key for ligand binding. bioscientifica.com The N-terminal pGlu-His-Trp-Ser and C-terminal Pro-Gly-NH2 sequences of GnRH are highly conserved, underscoring their importance in receptor binding and activation. oup.com

Opioid Receptors: Many small peptides with a Tyr residue at the N-terminus, a characteristic shared by this compound, exhibit affinity for opioid receptors. mdpi.com The N-terminal tyrosine is often considered the "message" sequence, critical for eliciting a biological response, while the subsequent amino acids contribute to receptor selectivity and binding affinity. mdpi.com For instance, the tetrapeptide H-Tyr-D-Ala-Gly-Phe-NH2 is a potent analgesic that binds to μ-opioid receptors. researchgate.net The stereochemistry of the amino acids is also vital; for example, the presence of a D-amino acid at the second position, following tyrosine, is a common feature in many potent opioid peptides like dermorphin (B549996) (H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2). researchgate.net The interaction of these peptides with opioid receptors can lead to various downstream effects, including the modulation of adenylyl cyclase activity.

The interaction of peptides with their receptors is a highly specific process. For example, deltorphins, which have a similar N-terminal sequence to dermorphin, show high selectivity for δ-opioid receptors. nih.govnih.gov This selectivity is influenced by factors such as the charge and hydrophobicity of the C-terminal part of the peptide. nih.gov

As mentioned, the interaction of peptides like this compound with their receptors, particularly opioid receptors, directly impacts adenylate cyclase (AC) activity. The predominant effect of μ-opioid receptor agonists is the inhibition of AC, mediated by Gi/Go proteins. However, under certain conditions, such as after treatment with pertussis toxin which inactivates Gi/Go proteins, these peptides can facilitate forskolin-stimulated AC activity, suggesting a potential coupling to stimulatory G proteins (Gs). This dual regulation of AC activity highlights the complexity of the signaling mechanisms involved.

The peptide [Tyr22] Calcitonin Gene Related Peptide, (22-37), rat, is another example of a peptide that targets both the CGRP receptor and adenylate cyclase. chemicalbook.com Furthermore, studies on human parathyroid hormone (hPTH) fragments have shown a correlation between their structure and their ability to activate the adenylate cyclase signaling pathway. researchgate.net

Interaction with Specific Cellular Receptors (e.g., LH receptors, opioid receptors for related peptides)

In Vitro Biological System Investigations

To elucidate the specific molecular interactions of this compound and related peptides, various in vitro assays are employed.

Receptor binding assays are fundamental in determining the affinity and selectivity of a ligand for its receptor. A common technique is the radioligand displacement assay. uzh.ch In this assay, a radiolabeled ligand with known affinity for the receptor is incubated with the receptor preparation. A competing, non-labeled ligand (like this compound) is then added at increasing concentrations, and the displacement of the radioligand is measured. uzh.ch The concentration of the unlabeled ligand that displaces 50% of the radiolabeled ligand is known as the IC50 value, which can be used to calculate the binding affinity (Ki).

For example, the binding affinities of various opioid peptides for μ- and δ-opioid receptors have been determined using this method, displacing radiolabeled ligands such as [3H]DAGO (for μ-receptors) and [3H]DSLET (for δ-receptors). pnas.org These assays have been crucial in characterizing the receptor binding profiles of numerous synthetic and natural peptides. researchgate.net

Cell-Based Assays for Functional Responses (e.g., Steroidogenesis Inhibition)

In vitro studies using cell-based assays have provided initial insights into the functional responses elicited by peptides structurally related to this compound. Research on the closely related dipeptide, Gly-Tyr-NH2 (GY-NH2), has demonstrated significant effects on steroid hormone production.

In one key study, the incubation of rat luteal cells with 0.2 mmol/L of GY-NH2 for 2.5 hours resulted in a marked inhibition of both basal and gonadotropin-stimulated steroidogenesis. nih.gov Specifically, the production of progesterone (B1679170) was significantly reduced. nih.gov Further investigation into the mechanism revealed that GY-NH2 decreased the formation of cyclic AMP (cAMP) in response to human chorionic gonadotropin (hCG). nih.gov The peptide was also found to directly inhibit the activity of adenylate cyclase in the luteal cells. nih.gov

Notably, the study found that GY-NH2 did not interfere with the binding of luteinizing hormone (LH) to its receptors on the cell surface, nor did it inhibit progesterone production that was stimulated by 8-Br-cAMP, a cAMP analog. nih.gov These findings suggest that the inhibitory action of the peptide on steroidogenesis occurs at the level of gonadotropin-stimulated cAMP formation by targeting the enzyme adenylate cyclase. nih.gov

Table 1: Summary of In Vitro Functional Responses of Related Peptide Gly-Tyr-NH2 in Rat Luteal Cells

| Assay | Target | Observation | Implied Mechanism |

|---|---|---|---|

| Basal & Gonadotropin-Stimulated Steroidogenesis | Progesterone Production | Significant inhibition. nih.gov | Inhibition of the steroid production pathway. nih.gov |

| hCG-Stimulated cAMP Formation | Cyclic AMP (cAMP) | Reduced cAMP levels. nih.gov | Interference with signal transduction upstream of cAMP. nih.gov |

| Adenylate Cyclase Activity | Adenylate Cyclase Enzyme | Activity was inhibited. nih.gov | Direct enzymatic inhibition. nih.gov |

| 125I-LH Receptor Binding | Luteinizing Hormone (LH) Receptor | No inhibitory effect observed. nih.gov | The peptide does not block the hormone receptor itself. nih.gov |

Non-Clinical Animal Model Research

To understand the biological effects in a whole-organism context, non-clinical research has been conducted using animal models. These studies explore the systemic effects, tissue-specific responses, and molecular targets of peptides related to this compound.

While direct antinociceptive studies on this compound are not extensively documented, significant research on the structurally similar enkephalin-like tetrapeptide, H-Tyr-D-Ala-Gly-Phe-NH2, provides valuable insights into the potential activities of this class of peptides. This tetrapeptide amide is recognized for its potent analgesic properties in various rodent models. researchgate.net

Studies have shown that H-Tyr-D-Ala-Gly-Phe-NH2 produces analgesia with a potency approximately equal to that of morphine and other highly active pentapeptide analogs of enkephalin when administered intravenously or intracerebroventricularly in animals. researchgate.net This suggests that the tetrapeptide sequence may represent the minimum structural requirement for potent analgesic activity. researchgate.net The antinociceptive effects are naloxone-reversible, indicating an opioid receptor-mediated mechanism. researchgate.net

Receptor binding assays have confirmed that H-Tyr-D-Ala-Gly-Phe-NH2 binds potently to the µ-opioid receptor (MOR) and less potently to the δ-opioid receptor (DOR). ncbj.gov.pl This binding profile is consistent with its observed opioid-like effects in preclinical pain models. researchgate.net

Table 2: Opioid Receptor Binding Affinity for the Related Peptide H-Tyr-D-Ala-Gly-Phe-NH2

| Receptor | Binding Affinity Metric | Value (nM) | Source |

|---|---|---|---|

| µ-Opioid Receptor (MOR) | Ki | 2.8 | mdpi.com, semanticscholar.org |

| µ-Opioid Receptor (MOR) | IC50 | 12.77 | ncbj.gov.pl |

| δ-Opioid Receptor (DOR) | Ki | 300 | mdpi.com, semanticscholar.org |

Research in animal models has identified specific tissues and molecular pathways that are modulated by this compound and its analogs.

The studies on rat luteal cells point to the ovary as a key target tissue. nih.gov Within this tissue, the molecular target was identified as adenylate cyclase. nih.gov The functional response is the inhibition of this enzyme, leading to reduced cAMP levels and a subsequent decrease in progesterone synthesis, demonstrating a specific endocrine-modulating role. nih.gov

In the context of the central nervous system, research on related analgesic peptides like H-Tyr-D-Ala-Gly-Phe-NH2 and endomorphins indicates that the primary molecular targets are µ-opioid receptors. researchgate.net The binding and activation of these receptors, which are widely distributed in the brain and spinal cord, lead to a cascade of intracellular events. scielo.org.mx This includes the inhibition of adenylate cyclase, a reduction in cAMP levels, and the modulation of ion channels, which collectively produce antinociceptive effects. The wide distribution of endomorphin-like peptides and their receptors in the brain suggests diverse neuromodulatory roles. scielo.org.mx

Table 3: Summary of Tissue-Specific Responses and Molecular Targets

| Tissue/System | Molecular Target | Observed Biological Effect/Response | Related Compound |

|---|---|---|---|

| Rat Ovary (Luteal Cells) | Adenylate Cyclase | Inhibition of progesterone synthesis. nih.gov | Gly-Tyr-NH2 |

| Central Nervous System | µ-Opioid Receptor (MOR) | Potent antinociception (analgesia). researchgate.net | H-Tyr-D-Ala-Gly-Phe-NH2 |

Computational and Theoretical Modeling of H Ala Gly Tyr Nh2 Interactions and Activity

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as H-Ala-Gly-Tyr-NH2) when bound to a second (a receptor or target protein). nih.gov This method is crucial for understanding the structural basis of peptide-receptor interactions and for virtual screening in drug discovery. The process involves preparing the 3D structures of both the ligand and the target protein and then using a search algorithm to explore various binding poses. nih.gov These poses are then evaluated and ranked using a scoring function, which estimates the binding affinity. researchgate.net

For peptides similar to this compound, such as opioid peptide analogues, molecular docking has been used to rationalize unexpected potency results by revealing different binding modes within the receptor. researchgate.net For instance, simulations can show how specific residues, like the tyrosine in this compound, interact with the binding pocket of a target receptor through hydrogen bonds or hydrophobic interactions. embl.de The process can elucidate how even small changes to a peptide's structure can alter its binding orientation and affinity. researchgate.net Commonly used software for these simulations includes AutoDock, which is considered a reliable tool by the scientific community. nih.gov

Table 1: Key Steps and Tools in Molecular Docking

| Step | Description | Common Software/Tools |

| Preparation | 3D structures of the ligand (peptide) and protein are prepared. This includes adding hydrogen atoms and assigning atomic charges. | AutoDock Tools, UCSF Chimera, Schrödinger Maestro |

| Search Algorithm | A search algorithm explores the conformational space of the ligand within the receptor's binding site to generate various binding poses. | Lamarckian Genetic Algorithm (in AutoDock), Monte Carlo methods |

| Scoring & Ranking | A scoring function estimates the binding free energy for each pose. The poses are then ranked to identify the most likely binding mode. | AutoDock Vina, GOLD, Glide |

| Analysis | The top-ranked poses are analyzed to understand key interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts). acs.org | PyMOL, VMD, LigPlot |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. nih.gov The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. This is particularly useful for optimizing the structure of a lead peptide like this compound to enhance its desired activity.

A QSAR study on enkephalin-like peptides with the general structure H-Tyr-D-Ala-Gly-X-Y-NH2, which are closely related to this compound, successfully modeled their opioid activity. acs.orgnih.gov The analysis expressed the inhibitory potencies as linear functions of three main types of structural parameters characterizing the side chains of the variable amino acids: electronic, hydrophobic, and steric. nih.gov The high statistical quality of the resulting equations indicated that these parameters were sufficient to account for the observed opiate activity in that series. nih.gov By applying such models, researchers can predict how modifications to the alanine (B10760859) or tyrosine residues in this compound might affect its biological function. The development of QSAR models involves selecting relevant molecular descriptors and using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build the predictive equation. analis.com.my

Table 2: Parameters Used in a Typical Peptide QSAR Study

| Parameter Type | Example Descriptors | Significance |

| Electronic | Hammett constants (σ), Dipole moment, HOMO/LUMO energies | Describes the electronic properties of the amino acid side chains, influencing electrostatic and hydrogen bonding interactions. nih.gov |

| Hydrophobic | Partition coefficient (logP), Hydrophobic constants (π) | Quantifies the hydrophobicity of the side chains, which is critical for membrane permeability and interaction with hydrophobic pockets in receptors. acs.orgnih.gov |

| Steric | Molar refractivity (MR), van der Waals volume, Taft steric parameters (Es) | Represents the size and shape of the side chains, which determines the steric fit within the receptor's binding site. nih.gov |

Advanced Molecular Dynamics Simulations for Complex Systems

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on the conformational dynamics and stability of peptides like this compound. nih.gov By simulating the atomic motions over time, MD can reveal how the peptide folds, interacts with its environment (e.g., water), and binds to a receptor. These simulations mimic actual biological systems and can analyze the behavior of hundreds of thousands of atoms over nanosecond to microsecond timescales. nih.gov

For peptide systems, MD simulations are used to assess the conformational stability of peptide-ligand complexes, analyze fluctuations of the protein and peptide structure, and understand the role of solvent. nih.govresearchgate.net For example, studies on dipeptides like Gly-Tyr have used MD to investigate side-chain torsional vibrations and preferred rotameric states. nih.gov Simulations of model peptides such as Ac-Ala-Xaa-Ala-NH2 have been used to calculate the dynamic solvent accessible surface area (SASA) as a function of the peptide's backbone conformation (phi/psi angles), which is critical for understanding its interaction potential. researchgate.net

Table 3: Applications of Molecular Dynamics in Peptide Research

| Application | Information Gained | Common Software |

| Conformational Analysis | Identifies stable conformations, folding pathways, and structural transitions of the peptide in solution. researchgate.net | GROMACS, AMBER, CHARMM, Desmond |

| Binding Stability | Assesses the stability of the peptide-receptor complex over time and calculates the root-mean-square deviation (RMSD) and fluctuation (RMSF). nih.gov | NAMD, GROMACS, AMBER |

| Solvation Effects | Models the explicit interaction of water molecules with the peptide, revealing the role of hydration in structure and binding. researchgate.net | CHARMM, AMBER, GROMACS |

| Free Energy Calculation | Estimates the binding free energy of a peptide to its target using methods like MM/PBSA or umbrella sampling. | AMBER, GROMACS, NAMD |

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that calculate the electronic structure of molecules from first principles, without reliance on empirical parameters. mpg.deucalgary.ca DFT, in particular, has become a widely used method for its balance of accuracy and computational feasibility, making it suitable for systems like this compound. mpg.deacs.org These calculations provide fundamental insights into the molecule's geometry, vibrational frequencies, and electronic properties, which govern its reactivity.

For components of this compound, such as L-alanylglycine, DFT methods like B3LYP with a 6-311++G(d,p) basis set have been used to determine the optimized molecular geometry and simulate vibrational (IR and Raman) spectra. researchgate.net Such studies can confirm the non-planarity of the peptide group and analyze intramolecular hydrogen bonding. researchgate.net DFT is also used to calculate key reactivity descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. researchgate.net

Table 4: Properties Calculated by DFT for Peptide Systems

| Property | Description | Relevance |

| Optimized Geometry | The lowest energy 3D structure of the molecule. researchgate.net | Provides accurate bond lengths, bond angles, and dihedral angles. |

| Vibrational Frequencies | Frequencies of molecular vibrations corresponding to IR and Raman spectra. researchgate.net | Aids in the interpretation of experimental spectroscopic data. |

| HOMO-LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. researchgate.net | Determines the electronic energy gap, which relates to chemical reactivity and stability. |

| Bond Dissociation Energy | The energy required to break a specific chemical bond. ucalgary.ca | Helps predict sites of metabolic attack or chemical degradation. |

| Electrostatic Potential | The charge distribution around the molecule. | Identifies regions that are rich or poor in electrons, guiding understanding of intermolecular interactions. |

Predictive Models for Peptide Conformation and Binding Affinity

Predictive models for peptide conformation and binding affinity aim to determine the three-dimensional structure of a peptide and quantify the strength of its interaction with a target. These models often integrate results from other computational methods with experimental data to achieve higher accuracy.

Conformational analysis can be performed using ab initio methods to establish a complete set of stable conformers. For example, a study on a phenylalanine-containing model system (N-Formyl-L-Phe-NH2) identified 19 distinct stable structures. cdnsciencepub.com Other approaches involve creating backbone-dependent rotamer libraries from high-resolution protein crystal structures to predict the preferred side-chain conformations. fccc.edu

For binding affinity, newer models leverage machine learning and geometric deep learning. arxiv.org These models can learn from large datasets of protein-ligand complexes to predict binding affinity from structure, sometimes by calculating the difference in interatomic potentials between the bound and unbound states of the complex. arxiv.org Simpler, yet effective, models can be derived from thermodynamic data obtained through methods like Isothermal Titration Calorimetry (ITC) and combined with structural information from NMR and DFT calculations to explain binding selectivity and affinity. researchgate.netrsc.org These predictive tools are invaluable for the rational design of peptide analogues with improved binding characteristics.

Table 5: Approaches to Predictive Modeling for Peptides

| Model Type | Methodology | Output |

| Empirical Force Fields | Uses potential energy functions based on classical mechanics to calculate the energy of different conformations. carlssonlab.org | A set of low-energy conformations (rotamers). fccc.edu |

| Quantum Mechanics | Ab initio or DFT calculations to determine the relative energies of various conformations from first principles. cdnsciencepub.com | A ranked list of stable conformers and their relative energies. |

| Knowledge-Based Models | Statistical analysis of known protein structures (e.g., from the PDB) to derive propensities for certain conformations (rotamer libraries). fccc.edu | Probable side-chain and backbone dihedral angles. |

| Machine Learning | Algorithms trained on large datasets of known structures and binding affinities to create predictive models. arxiv.org | Predicted binding affinity (e.g., pKi, pIC50) and atom-level contributions. |

| Integrated Models | Combines experimental data (e.g., ITC, NMR) with computational results (DFT, MD) to build a comprehensive model of interaction. researchgate.net | Thermodynamic parameters (Ka, ΔH, TΔS) and a structural model of the complex. |

Advanced Analytical and Characterization Techniques for H Ala Gly Tyr Nh2 Research

Spectroscopic Characterization (beyond conformational)

UV-Visible Spectroscopy for Concentration Determination and Purity Checks

UV-Visible (UV-Vis) spectroscopy is a widely utilized analytical technique for the quantitative analysis of peptides and proteins in solution. measurlabs.comupi.edu Its application to H-Ala-Gly-Tyr-NH2 relies on the intrinsic chromophoric properties of the tyrosine residue. The aromatic side chain of tyrosine exhibits strong absorption in the near-UV region, which allows for direct and non-destructive concentration measurements. gbiosciences.comnih.gov